N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 7-position with a 3-chloro-2,2-dimethylpropanamide moiety. Synthetic routes for analogous benzenesulfonyl-tetrahydroquinoline derivatives typically involve sulfonylation of the tetrahydroquinoline nitrogen using benzenesulfonyl chloride in pyridine with DMAP catalysis, followed by purification via column chromatography .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-20(2,14-21)19(24)22-16-11-10-15-7-6-12-23(18(15)13-16)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,13H,6-7,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPFWVPYVUJBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzenesulfonyl group is then introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine. Finally, the chlorinated dimethylpropanamide moiety is attached through an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated carbon, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amides, thioethers
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial membrane synthesis by inhibiting enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . In cancer research, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, thereby affecting tumor cell metabolism and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Oxo-2H-Chromene-3-Carboxamide
- Key Difference : Replaces the 3-chloro-2,2-dimethylpropanamide group with a 2-oxo-chromene carboxamide.
- However, this substitution may reduce solubility compared to the chloro-dimethylpropanamide due to increased planarity and reduced polarity .
b) (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa)
- Key Differences: Incorporates a styryl group at the 2-position of the quinoline ring and a methoxybenzenesulfonamide.
- Implications : The styryl group introduces rigidity and extended conjugation, which could improve binding affinity for enzymes like kinases. The methoxy substituents on the benzenesulfonamide may enhance metabolic stability but reduce electrophilicity compared to unsubstituted benzenesulfonyl groups .
c) 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]...} (Example 24 from Patent)
- Key Differences: Features a pyrazole-adamantane hybrid and a benzothiazolylamino group.
- Implications : The adamantane moiety significantly increases lipophilicity and steric bulk, which may enhance blood-brain barrier penetration but complicate synthetic scalability. The benzothiazole group could confer fluorescence properties or metal-chelating activity .
Pharmacological Considerations (Hypothetical)
While direct pharmacological data for the target compound is unavailable, structural comparisons suggest:
- Chloro-Dimethylpropanamide : The chloro group may act as a hydrogen bond acceptor, while dimethyl groups could hinder metabolic oxidation, prolonging half-life.
- Chromene vs. Styryl : Chromene derivatives may target proteases or topoisomerases, whereas styryl-containing compounds (e.g., IIIa) are often kinase inhibitors .
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Potential Pharmacological Target |
|---|---|---|---|
| Target Compound | Tetrahydroquinoline | Benzenesulfonyl, Chloro-dimethylpropanamide | Enzymes (e.g., kinases, proteases) |
| N-[1-(Benzenesulfonyl)-Tetrahydroquinolin-7-yl]-2-Oxo-Chromene-3-Carboxamide | Tetrahydroquinoline | Benzenesulfonyl, Chromene carboxamide | Topoisomerases, Proteases |
| IIIa | Chloro-Hydroxyquinoline | Methoxystyryl, Methoxybenzenesulfonamide | Kinases (e.g., EGFR, VEGFR) |
| Example 24 (Patent) | Pyrido-Pyridazine | Adamantane-methylpyrazole, Benzothiazole | CNS Targets, Metal-dependent enzymes |
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide (CAS No. 946298-47-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C₁₈H₁₈ClN₂O₂S
- Molecular Weight : 366.86 g/mol
- Functional Groups : Includes a benzenesulfonyl group and a tetrahydroquinoline moiety.
This structural arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial biosynthesis pathways.
- Receptor Interaction : The tetrahydroquinoline structure could interact with neurotransmitter receptors, potentially affecting central nervous system functions.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells.
Antibacterial Properties
The sulfonamide functional group is known for its antibacterial properties. Compounds within this class often inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that derivatives of sulfonamides can be effective against various bacterial strains.
Antitumor Activity
Studies have shown that compounds similar to this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
Neuropharmacological Effects
Given the presence of the tetrahydroquinoline moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits in conditions such as anxiety and depression.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial efficacy against Gram-positive and Gram-negative bacteria; showed significant inhibition at low concentrations. |
| Study 2 | Explored the antitumor activity in vitro; demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range. |
| Study 3 | Evaluated neuropharmacological properties; indicated potential anxiolytic effects in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
